molecular formula C14H15N3O4S B12680742 4-Amino-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide CAS No. 5448-78-2

4-Amino-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide

Cat. No.: B12680742
CAS No.: 5448-78-2
M. Wt: 321.35 g/mol
InChI Key: MVSWEYUVMLRICA-CXUHLZMHSA-N
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Description

4-Amino-N’-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide is a complex organic compound with the molecular formula C14H14N2O4S This compound is known for its unique chemical structure, which includes both sulfonohydrazide and benzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N’-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N’-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonohydrazide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted sulfonohydrazides.

Scientific Research Applications

4-Amino-N’-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-N’-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide involves its interaction with microbial cell walls, leading to disruption of cell membrane integrity and inhibition of essential enzymatic processes. The compound targets specific molecular pathways, including those involved in cell wall synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide
  • N’-(3-Hydroxy-4-methoxybenzylidene)benzenesulfonohydrazide
  • N’-(4-Hydroxy-3-methoxybenzylidene)hexadecanohydrazide

Uniqueness

4-Amino-N’-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .

Properties

CAS No.

5448-78-2

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

4-amino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C14H15N3O4S/c1-21-14-8-10(2-7-13(14)18)9-16-17-22(19,20)12-5-3-11(15)4-6-12/h2-9,17-18H,15H2,1H3/b16-9+

InChI Key

MVSWEYUVMLRICA-CXUHLZMHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)N)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)N)O

Origin of Product

United States

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